Doxofylline is a xanthine derivative classified as a bronchodilator []. It's primarily known for its use in managing asthma and chronic obstructive pulmonary disease (COPD). Its role in scientific research stems from its therapeutic potential in respiratory diseases and its interactions with various molecular targets.
Doxofylline consists of a theophylline core with a 1,3-dioxolan-2-ylmethyl group attached to the 7th position []. Studies on related compounds indicate that the dioxolane ring often adopts an envelope conformation [, ].
Doxofylline: In its pure form, doxofylline molecules form weakly hydrogen-bonded dimers through C—H⋯N interactions []. These dimers further connect through C—H⋯O hydrogen bonds, creating a three-dimensional network.
While a precise mechanism of action isn't explicitly detailed in the provided research, doxofylline is known to act as a bronchodilator, likely through inhibiting phosphodiesterase (PDE) enzymes []. PDE inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn relaxes airway smooth muscle and reduces inflammation.
Bronchodilator: Doxofylline is clinically used to treat asthma and COPD due to its bronchodilatory effects [, ].
Anti-inflammatory activity: Studies suggest that doxofylline might exert anti-inflammatory effects, potentially by inhibiting inflammatory signaling pathways and reducing the production of inflammatory mediators [].
Drug Discovery: Doxofylline serves as a scaffold for developing novel compounds with potential therapeutic applications [, , , , ]. Researchers explore modifications to the doxofylline structure to enhance its existing properties or target new therapeutic areas.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: